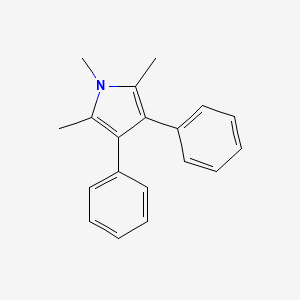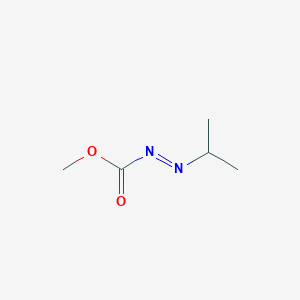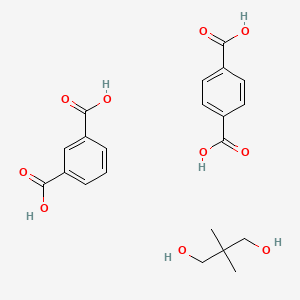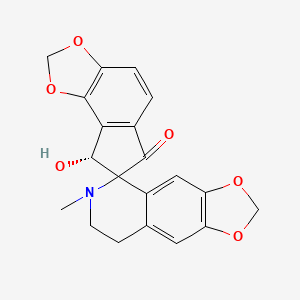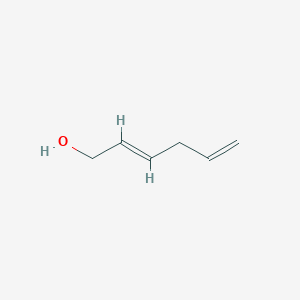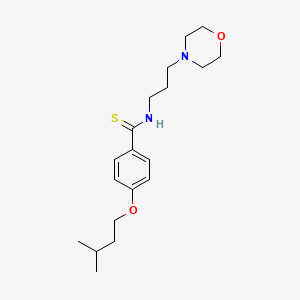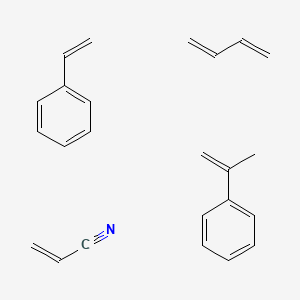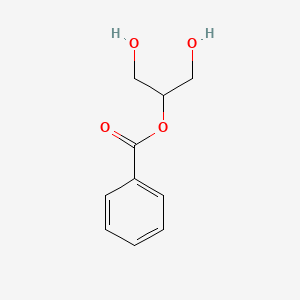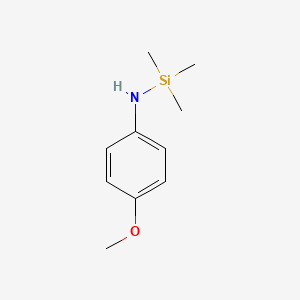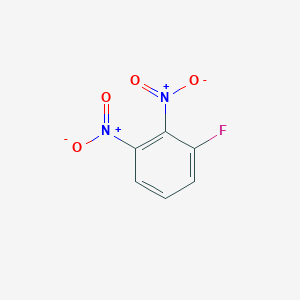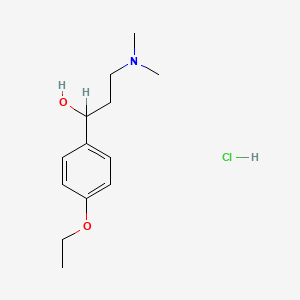
3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride is an organic compound with a complex structure that includes a dimethylamino group, an ethoxyphenyl group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-ethoxybenzaldehyde with dimethylamine and a suitable reducing agent to form the intermediate 3-(dimethylamino)-1-(4-ethoxyphenyl)-1-propanone. This intermediate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(dimethylamino)-1-(4-ethoxyphenyl)-1-propanone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to influence molecular pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-(4-methoxyphenyl)-1-propanol hydrochloride
- 3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-butanol hydrochloride
- 3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanone hydrochloride
Uniqueness
3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
24221-40-7 |
|---|---|
Molecular Formula |
C13H22ClNO2 |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(4-ethoxyphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-16-12-7-5-11(6-8-12)13(15)9-10-14(2)3;/h5-8,13,15H,4,9-10H2,1-3H3;1H |
InChI Key |
QZKGOIDSDBBQQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CCN(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


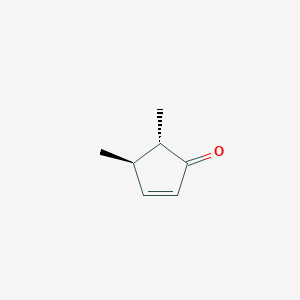
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
